molecular formula C9H11Cl2N B189898 3-(2,4-Dichlorophenyl)propan-1-amine CAS No. 147498-88-2

3-(2,4-Dichlorophenyl)propan-1-amine

Cat. No. B189898
M. Wt: 204.09 g/mol
InChI Key: TYLNWUPRLIORDX-UHFFFAOYSA-N
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Description

“3-(2,4-Dichlorophenyl)propan-1-amine” is a chemical compound with the CAS Number: 147498-88-2 . It has a molecular weight of 204.1 and its IUPAC name is 3-(2,4-dichlorophenyl)-1-propanamine .


Molecular Structure Analysis

The InChI code for “3-(2,4-Dichlorophenyl)propan-1-amine” is 1S/C9H11Cl2N/c10-8-4-3-7 (2-1-5-12)9 (11)6-8/h3-4,6H,1-2,5,12H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-(2,4-Dichlorophenyl)propan-1-amine” is a liquid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Hexadentate N3O3 amine phenol ligands for Group 13 metal ions : N3O3 amine phenols, including derivatives related to 3-(2,4-Dichlorophenyl)propan-1-amine, were synthesized and characterized. These compounds are reduction products of Schiff bases and have applications in coordination chemistry (Liu, Wong, Rettig, & Orvig, 1993).
  • Synthesis of tertiary amines and corrosion inhibition : Tertiary amines, including those structurally related to 3-(2,4-Dichlorophenyl)propan-1-amine, were synthesized and studied for their inhibitory effects on carbon steel corrosion. These compounds form protective layers on metal surfaces, offering potential applications in corrosion science (Gao, Liang, & Wang, 2007).

Medicinal Chemistry

  • Antifungal activity of N-substituted propylamines : N-substituted derivatives of 2,4-dichlorophenyl-propylamines, which include compounds structurally similar to 3-(2,4-Dichlorophenyl)propan-1-amine, demonstrated antifungal activity against plant pathogenic fungi, suggesting potential applications in agricultural and medicinal chemistry (Arnoldi et al., 2007).

Material Science

  • Immobilization of pesticides on silica gel : Studies involving the immobilization of pesticides structurally similar to 3-(2,4-Dichlorophenyl)propan-1-amine on silica gel surfaces demonstrate potential applications in the development of novel materials for agricultural and environmental science (Prado & Airoldi, 2000).

Chemistry of Azo Compounds

  • Synthesis and properties of diazenyl compounds : The synthesis and characterization of diazenyl compounds, which are structurally related to 3-(2,4-Dichlorophenyl)propan-1-amine, have been studied, highlighting their potential applications in dye and pigment industries (Ozek et al., 2006).

Safety And Hazards

The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

3-(2,4-dichlorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6H,1-2,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLNWUPRLIORDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dichlorophenyl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FR DE, CPY FR, GO DE, GCMC FR, HB FR, KK DE… - sumobrain.org
A compound of general formula (I): A process for preparing this compound. A fungicidal composition comprising a compound of general formula (I). A method for treating plants by …
Number of citations: 0 www.sumobrain.org

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